molecular formula C28H20ClN5 B11642543 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine

Cat. No.: B11642543
M. Wt: 461.9 g/mol
InChI Key: CFRQIDBQPQXTEA-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is a complex organic compound that features a combination of chlorophenyl, methylphenyl, benzimidazol, and phthalazinamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization reactions: These reactions involve the formation of a ring structure from a linear molecule.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may yield various substituted analogs.

Scientific Research Applications

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-pyrazol-5-yl]phthalazin-1-amine
  • 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-5-yl]phthalazin-1-amine
  • 4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-triazol-5-yl]phthalazin-1-amine

Uniqueness

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C28H20ClN5

Molecular Weight

461.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[1-(4-methylphenyl)benzimidazol-5-yl]phthalazin-1-amine

InChI

InChI=1S/C28H20ClN5/c1-18-6-13-22(14-7-18)34-17-30-25-16-21(12-15-26(25)34)31-28-24-5-3-2-4-23(24)27(32-33-28)19-8-10-20(29)11-9-19/h2-17H,1H3,(H,31,33)

InChI Key

CFRQIDBQPQXTEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)NC4=NN=C(C5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

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